5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and an ethyl chain attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable triazole precursor, followed by the introduction of the methanesulfonylethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(2-methylsulfonylethyl)-1H-1,2,4-triazol-3-amine
- 5-Bromo-1-(2-ethylsulfonylethyl)-1H-1,2,4-triazol-3-amine
- 5-Bromo-1-(2-methanesulfonylpropyl)-1H-1,2,4-triazol-3-amine
Uniqueness
Compared to similar compounds, 5-Bromo-1-(2-methanesulfonylethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanesulfonylethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H9BrN4O2S |
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Molecular Weight |
269.12 g/mol |
IUPAC Name |
5-bromo-1-(2-methylsulfonylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9BrN4O2S/c1-13(11,12)3-2-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9) |
InChI Key |
ICHXYNUKZDYPEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
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